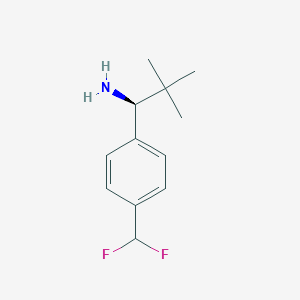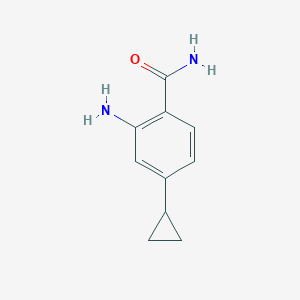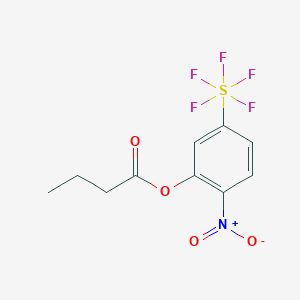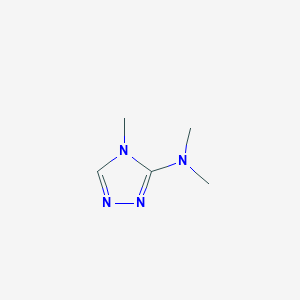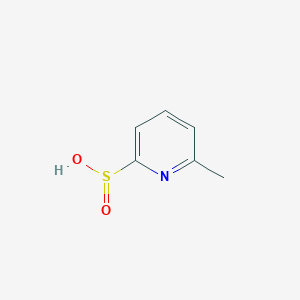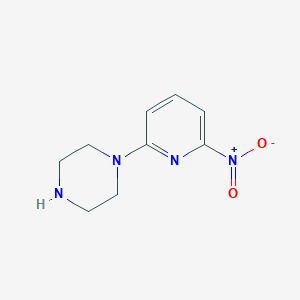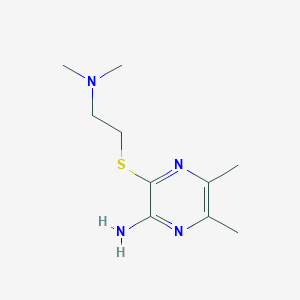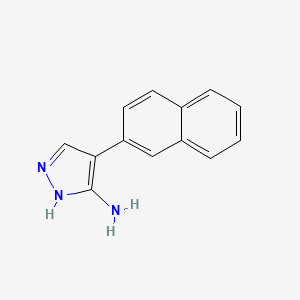![molecular formula C10H13Br2N5 B15248060 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide CAS No. 562856-84-2](/img/structure/B15248060.png)
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide is a chemical compound with the molecular formula C10H14BrN5. It is known for its unique structure, which includes a pyrimidine ring substituted with amino groups and a pyridinium ring.
Métodos De Preparación
The synthesis of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide typically involves the reaction of 2,4-diamino-5-pyrimidinemethanol with pyridine in the presence of hydrobromic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide can be compared with other similar compounds, such as:
2,4-Diamino-5-pyrimidinemethanol: A precursor in the synthesis of the compound.
Pyridinium bromide: A related compound with a simpler structure.
Other pyrimidine derivatives:
Propiedades
Número CAS |
562856-84-2 |
|---|---|
Fórmula molecular |
C10H13Br2N5 |
Peso molecular |
363.05 g/mol |
Nombre IUPAC |
5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide |
InChI |
InChI=1S/C10H12N5.2BrH/c11-9-8(6-13-10(12)14-9)7-15-4-2-1-3-5-15;;/h1-6H,7H2,(H4,11,12,13,14);2*1H/q+1;;/p-1 |
Clave InChI |
FIWQERMFYWEUSN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=CN=C(N=C2N)N.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


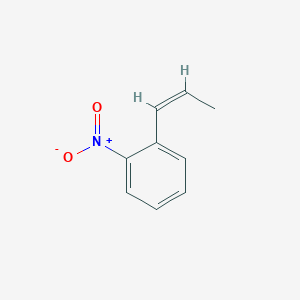
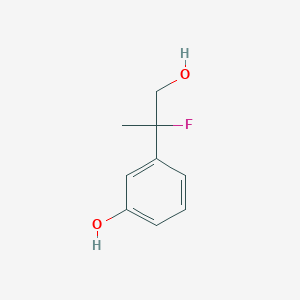
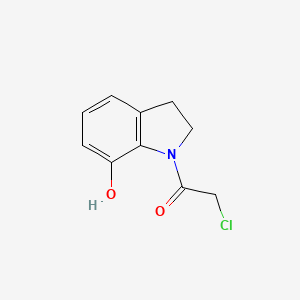

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
